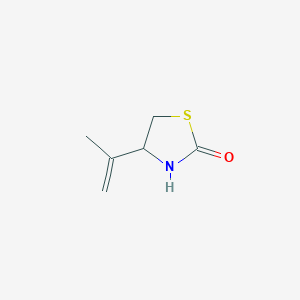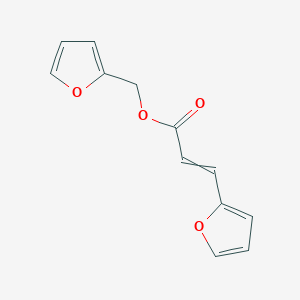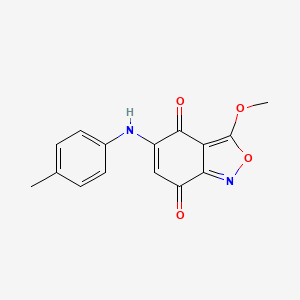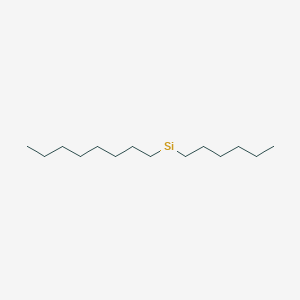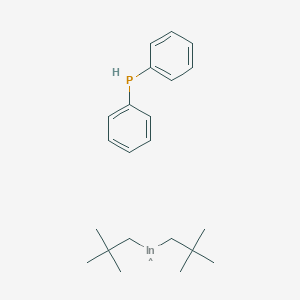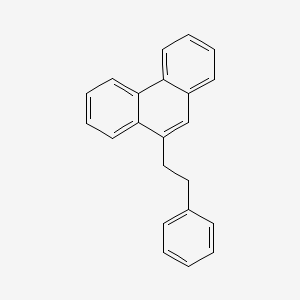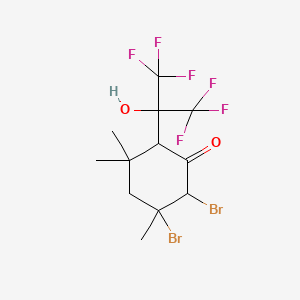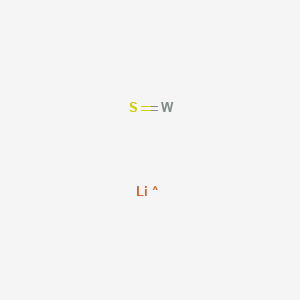
Dimethyl 4-methylpyridine-1,3(4H)-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 4-methylpyridine-1,3(4H)-dicarboxylate is a heterocyclic organic compound that belongs to the pyridine family. This compound is characterized by a pyridine ring substituted with a methyl group and two ester groups at the 1 and 3 positions. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 4-methylpyridine-1,3(4H)-dicarboxylate typically involves the esterification of 4-methylpyridine-1,3-dicarboxylic acid. One common method includes the reaction of 4-methylpyridine-1,3-dicarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to yield the desired ester product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent product quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 4-methylpyridine-1,3(4H)-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methyl group or the ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or sodium ethoxide can facilitate nucleophilic substitution.
Major Products Formed
Oxidation: 4-methylpyridine-1,3-dicarboxylic acid.
Reduction: 4-methylpyridine-1,3-dimethanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Dimethyl 4-methylpyridine-1,3(4H)-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of dimethyl 4-methylpyridine-1,3(4H)-dicarboxylate involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release active carboxylic acids, which may interact with enzymes or receptors in biological systems. The pyridine ring can also participate in coordination chemistry, forming complexes with metal ions that exhibit unique properties.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Diacetyl-1,4-dihydro-4-methylpyridine: Similar in structure but with acetyl groups instead of ester groups.
4-Methylpyridine-1,3-dicarboxylic acid: The parent acid form of the compound.
Dimethyl 2,4-pyridinedicarboxylate: A related compound with ester groups at different positions.
Uniqueness
Dimethyl 4-methylpyridine-1,3(4H)-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ester groups make it a versatile intermediate in organic synthesis, and its potential biological activities make it a compound of interest in medicinal chemistry.
Propiedades
Número CAS |
105619-13-4 |
|---|---|
Fórmula molecular |
C10H13NO4 |
Peso molecular |
211.21 g/mol |
Nombre IUPAC |
dimethyl 4-methyl-4H-pyridine-1,3-dicarboxylate |
InChI |
InChI=1S/C10H13NO4/c1-7-4-5-11(10(13)15-3)6-8(7)9(12)14-2/h4-7H,1-3H3 |
Clave InChI |
JHLLRACBGZFNJN-UHFFFAOYSA-N |
SMILES canónico |
CC1C=CN(C=C1C(=O)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



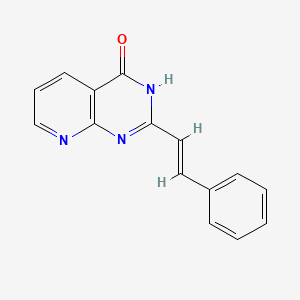

![3-[(6-Bromonaphthalen-2-yl)oxy]propanenitrile](/img/structure/B14338588.png)
